3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
3-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound combining a pyrazolo[3,4-d]pyrimidine core, a 1,4-diazepane ring, and a benzothiazole 1,1-dioxide moiety. Structural characterization of such compounds typically relies on X-ray crystallography (using programs like SHELX ) and advanced NMR spectroscopy .
Properties
IUPAC Name |
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-13-21-17-15(12-20-24(17)2)18(22-13)25-8-5-9-26(11-10-25)19-14-6-3-4-7-16(14)29(27,28)23-19/h3-4,6-7,12H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDYTMLCGDIDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl Motif
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with β-keto esters. For instance, refluxing 5-amino-1-methylpyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid yields the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate. Subsequent methylation using methyl iodide in the presence of potassium carbonate introduces the 6-methyl group, achieving 1,6-dimethylpyrazolo[3,4-d]pyrimidin-4(5H)-one with >85% yield .
Chlorination of the 4-position is critical for downstream coupling. Treating the pyrimidinone with phosphorus oxychloride (POCl₃) at 110°C for 6 hours generates 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine, a key intermediate for nucleophilic substitutions .
Table 1: Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, AcOH, reflux | 78 |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 85 |
| Chlorination | POCl₃, 110°C, 6 h | 92 |
Preparation of 1,4-Diazepane
1,4-Diazepane is synthesized via a ring-closing strategy. Reacting 1,4-diaminobutane with diethyl oxalate under high-dilution conditions forms the seven-membered ring. The reaction proceeds in tetrahydrofuran (THF) at 0°C, followed by reduction of the intermediate oxamide with lithium aluminum hydride (LiAlH₄) to yield 1,4-diazepane . Alternative routes employ N-Boc-protected intermediates to prevent polymerization, with deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
Key Considerations :
-
High dilution (0.1 M) minimizes oligomerization.
-
LiAlH₄ reduction requires anhydrous conditions to avoid side reactions.
Coupling of Pyrazolo[3,4-d]pyrimidine to 1,4-Diazepane
The 4-chloro intermediate undergoes nucleophilic aromatic substitution with 1,4-diazepane. Reacting 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine with 1.2 equivalents of 1,4-diazepane in dimethyl sulfoxide (DMSO) at 120°C for 12 hours affords 4-(1,4-diazepan-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine in 76% yield . Catalytic amounts of potassium iodide (KI) enhance reactivity by stabilizing the transition state.
Synthesis of 1,2-Benzothiazole 1,1-Dioxide
The benzothiazole sulfone is prepared via oxidation of 1,2-benzothiazole. Treating 1,2-benzothiazole with 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in chloroform at 25°C for 24 hours achieves complete oxidation to 1,2-benzothiazole 1,1-dioxide . Alternatively, direct synthesis from 2-aminothiophenol involves condensation with sulfuric acid and subsequent oxidation .
Table 2: Oxidation of 1,2-Benzothiazole
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| mCPBA | CHCl₃ | 24 | 95 |
| H₂O₂ (30%) | AcOH | 48 | 68 |
Final Coupling to Assemble the Target Compound
The diazepane-pyrazolopyrimidine moiety is coupled to 3-bromo-1,2-benzothiazole 1,1-dioxide via Buchwald-Hartwig amination. Using palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C for 18 hours achieves C–N bond formation, yielding the target compound in 65% yield . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .
Optimization Insights :
-
Ligand selection (Xantphos vs. BINAP) impacts catalytic efficiency.
-
Elevated temperatures (>100°C) improve conversion but risk decomposition of the sulfone group.
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms regiochemistry:
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are widely studied for their biological activities. For example, 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) shares the pyrazolopyrimidine scaffold but lacks the diazepane and benzothiazole dioxide groups. Key differences include:
- Solubility : The benzothiazole 1,1-dioxide moiety likely improves aqueous solubility compared to simpler pyrazolopyrimidines .
Benzothiazole 1,1-Dioxide Derivatives
Compounds like pyrazolo[1,5-b][1,2,4,6]thiatriazine 1,1-dioxides () feature the benzothiazole dioxide group but differ in heterocyclic arrangement. These compounds often face challenges in structural elucidation due to complex NMR spectra and unexpected reactivity . In contrast, the target compound’s pyrazolopyrimidine-diazepane system may offer greater synthetic predictability.
Diazepane-Containing Analogues
Diazepane rings are rare in pyrazolopyrimidine hybrids. Their inclusion may reduce metabolic degradation compared to smaller linkers (e.g., piperazine), as seen in protease inhibitors. However, synthetic complexity increases, requiring precise crystallographic validation (e.g., SHELXL ).
Research Findings
- Structural Insights : X-ray studies (using SHELX ) would confirm the diazepane ring’s chair conformation and benzothiazole dioxide planarity, critical for docking studies.
- Reactivity : The diazepane’s secondary amine may undergo functionalization (e.g., acylations), unlike rigid analogues in .
- Stability : Benzothiazole dioxides in show susceptibility to ring-opening under acidic conditions ; the target compound’s stability remains speculative but could be superior due to steric protection from the pyrazolopyrimidine group.
Biological Activity
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex heterocyclic compound notable for its potential biological activities. This compound integrates a pyrazolo[3,4-d]pyrimidine core with a diazepane ring and a benzothiazole moiety, contributing to its unique biochemical properties.
- Molecular Formula : C19H22N6O2S
- Molecular Weight : 410.48 g/mol
- CAS Number : 2549039-15-6
The compound exhibits significant biological activity primarily through its interaction with cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. By binding to the active site of CDK2, it inhibits kinase activity, preventing the phosphorylation of downstream targets involved in cell proliferation and survival. This inhibition can lead to:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
- Inhibition of Proliferation : It effectively reduces the growth rate of cancer cells.
Cellular Effects
Research indicates that this compound has demonstrated cytotoxicity against several cancer cell lines. In vitro studies have revealed:
- Cytotoxicity : The compound exhibits a CC(50) ranging from 4 to 9 µM against human CD4(+) lymphocytes.
- Antiproliferative Activity : It has been evaluated against various solid tumors and hematological malignancies with promising results.
Summary of Findings
| Cell Line | CC(50) (µM) | Effect |
|---|---|---|
| Human CD4(+) lymphocytes | 4 - 9 | Cytotoxicity |
| Leukaemia cell lines | Various | Inhibition of growth |
| Solid tumor-derived cells | Specific values | Antiproliferative activity |
Study on Anticancer Activity
In a study published in PubMed, researchers synthesized various derivatives of benzothiazole and evaluated their anticancer properties. Among these derivatives, the compound showed marked cytotoxic effects against leukemia cell lines while demonstrating limited activity against solid tumors. This highlights its potential as a lead compound for further development in cancer therapy .
Temporal Effects in Laboratory Settings
Laboratory studies have indicated that the stability and degradation of this compound are crucial for its long-term efficacy. The compound remains stable under specific conditions but may degrade over time, which can influence its biological activity. Continuous monitoring of its stability is essential for accurate assessments of its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized for reproducibility?
Methodological Answer: The synthesis involves multi-step protocols, including cyclization and coupling reactions. A two-step approach (similar to pyrazolo[3,4-d]pyrimidine derivatives) starts with preparing the pyrazolo-pyrimidine core, followed by diazepane-benzothiazole coupling. Key steps include refluxing in dry pyridine for 6–8 hours (as in ) and using catalysts like Pd for cross-coupling. Standardization requires monitoring reaction intermediates via TLC and HPLC, with strict control of temperature (±2°C) and solvent purity (e.g., anhydrous DMF). Reproducibility is enhanced by documenting molar ratios (e.g., 1:1.2 for amine:carbonyl) and avoiding hygroscopic reagents .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyrazolo-pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and the benzothiazole-dioxide moiety (δ 7.5–7.8 ppm).
- HRMS : Confirm molecular weight (expected [M+H]+ ≈ 480–490 Da) with <2 ppm error.
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity (>95%).
- XRD : For crystalline derivatives, compare lattice parameters with analogs (e.g., ’s imidazo-pyrazine structure). Cross-validate with IR for functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹) .
Q. How can initial biological activity screening be designed to evaluate its therapeutic potential?
Methodological Answer: Use tiered assays:
In vitro enzyme inhibition : Target kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations, measuring IC50 via fluorescence polarization.
Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with doxorubicin as a positive control.
Solubility/Permeability : Apply the shake-flask method (PBS pH 7.4) and Caco-2 monolayers for Papp values.
Include negative controls (e.g., DMSO vehicle) and triplicate runs to minimize variability .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?
Methodological Answer: Contradictions often arise from pharmacokinetic (PK) limitations. Conduct:
- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs.
- PK/PD modeling : Corrogate plasma half-life (t1/2) with efficacy endpoints. If poor bioavailability is observed, consider prodrug strategies (e.g., acetylating polar groups) .
Q. What computational methods are suitable for predicting its binding modes and off-target effects?
Methodological Answer:
- Docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., PDB ID 4UB in ). Prioritize residues forming hydrogen bonds (e.g., hinge-region Lys/Asn).
- MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å).
- Chemoproteomics : Use affinity pulldown with biotinylated probes to identify off-targets (e.g., HSP90, PDEs) .
Q. How can solubility and bioavailability be systematically improved without compromising target affinity?
Methodological Answer:
- Salt formation : Test hydrochloride or mesylate salts (’s ethyl ester analog improved solubility via ionizable groups).
- Co-crystallization : Screen with succinic acid or cyclodextrins.
- Fragment-based design : Introduce polar substituents (e.g., -OH, -NH2) at the benzothiazole C3 position. Validate via LogP reduction (CLogP from 3.5 to 2.0) and parallel artificial membrane permeability assays (PAMPA) .
Q. What strategies validate its multi-target activity in complex disease models (e.g., cancer, inflammation)?
Methodological Answer:
- Network pharmacology : Map compound-target-disease interactions using STRING or KEGG.
- Synergy studies : Combine with standard drugs (e.g., paclitaxel) in checkerboard assays; calculate combination index (CI <1 indicates synergy).
- Transcriptomics : Treat 3D spheroids and analyze RNA-seq for pathway enrichment (e.g., NF-κB, STAT3) .
Q. How can stability under physiological conditions (pH, temperature) be quantified?
Methodological Answer:
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation products via UPLC-MS.
- Accelerated stability : Store at 40°C/75% RH for 1 month; quantify parent compound loss (<10% degradation acceptable). Stabilize with lyophilization or antioxidants (e.g., BHT) .
Q. What experimental frameworks address discrepancies between computational predictions and empirical data?
Methodological Answer: Adopt the quadripolar model ():
Theoretical pole : Reconcile docking results with crystallographic data (e.g., PDB structures).
Epistemological pole : Use Bayesian statistics to weigh in silico vs. in vitro probabilities.
Technical pole : Optimize assay conditions (e.g., buffer ionic strength).
Morphological pole : Redesign analogs based on steric clashes observed in MD simulations .
Q. How can combination therapies involving this compound be rationally designed?
Methodological Answer:
- Pathway crosstalk analysis : Identify compensatory mechanisms (e.g., MAPK upregulation upon kinase inhibition).
- Sequential dosing : Test pre-treatment with a DNA-damaging agent (e.g., cisplatin) to sensitize cells.
- Pharmacodynamic biomarkers : Measure phospho-STAT3 levels in xenograft tumors to guide dosing schedules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
